molecular formula C19H19N3O3 B2618956 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850243-63-9

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2618956
CAS No.: 850243-63-9
M. Wt: 337.379
InChI Key: NLQKHLWJIQQKDD-UHFFFAOYSA-N
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Description

This compound is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a 2-methoxyphenyl group at position 5, and a 5-ethoxyphenol moiety at position 2. The ethoxy and methoxy substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-8-9-14(16(23)10-12)18-15(11-21-19(20)22-18)13-6-4-5-7-17(13)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKHLWJIQQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327922
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850243-63-9
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of ethanol as a solvent and recrystallization for purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol): Differs in the position of the methoxy group (3- vs. 2-methoxyphenyl) and lacks the ethoxy group on the phenol ring .

AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol): Replaces the methoxyphenyl group with a methyl-substituted phenyl ring, reducing electron-donating effects .

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol: Features chlorine substituents and a methyl group on the pyrimidine ring, increasing hydrophobicity and steric bulk .

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol: Includes a para-methoxyphenyl group and a fluorobenzyloxy substituent, altering electronic and steric profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₉H₂₀N₃O₃ 338.39 2.8 2 5
AP-3-OMe-Ph C₁₇H₁₅N₃O₂ 293.32 2.1 2 4
AP-4-Me-Ph C₁₇H₁₅N₃O 277.33 2.5 1 3
2-[2-Amino-5-(4-Cl-Ph)-...phenol C₂₄H₂₀Cl₂N₃O₂ 452.34 3.9 2 4
2-[2-Amino-5-(4-MeO-Ph)-...phenol C₂₄H₂₂FN₃O₃ 419.45 3.2 2 5

*logP values estimated using fragment-based methods.

Key Research Findings

  • Substituent Positioning : The 2-methoxy group in the target compound may create steric hindrance but improves target specificity compared to 3- or 4-methoxy analogues .
  • Ethoxy vs. Methoxy: The ethoxy group in the phenol ring increases metabolic stability by reducing cytochrome P450-mediated demethylation .
  • Chlorine Substitutents : While chlorine enhances binding in some cases (e.g., antiviral activity), it raises toxicity concerns, as seen in NBOMe derivatives .

Biological Activity

The compound 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol (CAS Number: 877788-37-9) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other therapeutic potentials.

  • Molecular Formula : C20H18F3N3O3
  • Molecular Weight : 405.3704 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, along with an ethoxyphenol moiety.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol have been investigated through several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The mechanism of action for many pyrimidine derivatives involves inhibition of key enzymes in cancer pathways. For example, the compound has been studied for its potential to inhibit Protein Kinase B (PKB or Akt), which is crucial in regulating cell survival and growth:

  • Target Enzyme : Protein Kinase B (PKB)
  • Mode of Action : ATP-competitive inhibitor
  • Biochemical Pathway : Affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway.

This inhibition is critical as it can lead to reduced tumor growth in preclinical models.

Other Biological Activities

Beyond anticancer properties, there are indications of additional biological activities:

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrimidine derivatives:

  • Study on HepG2 Cells : A study assessed the cytotoxicity of various pyrimidine compounds on HepG2 cells, revealing significant cytotoxic effects at specific concentrations .
  • Pyrimidines as Anti-Alzheimer's Agents : Research has also indicated that some pyrimidine derivatives possess anti-Alzheimer's properties by inhibiting acetylcholinesterase (AChE) activity . This suggests a broader therapeutic potential beyond oncology.

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